4-Ethylmorpholine-3-carboxylic acid hydrochloride (CAS: 1427378-51-5) is a conformationally restricted, N-alkylated cyclic amino acid derivative utilized as a specialized building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis . Featuring a tertiary amine core and supplied as a stable hydrochloride salt (C7H14ClNO3), this compound provides predictable stoichiometry and enhanced aqueous solubility compared to its zwitterionic free base [1]. It is primarily procured for the synthesis of peptidomimetics and CNS-targeted scaffolds, where the N-ethyl substitution serves as a precise dial for tuning lipophilic ligand efficiency (LLE) and modifying molecular recognition profiles without requiring complex protection-deprotection sequences during downstream amide coupling.
Substituting 4-ethylmorpholine-3-carboxylic acid hydrochloride with generic alternatives, such as unsubstituted morpholine-3-carboxylic acid or the N-methyl analog, introduces significant process and performance liabilities [1]. Unsubstituted variants act as secondary amines, necessitating costly and time-consuming orthogonal protection steps (e.g., Fmoc or Boc) to prevent competitive N-acylation during amide bond formation, thereby increasing Process Mass Intensity (PMI) and reducing overall yield. Conversely, swapping the N-ethyl group for an N-methyl group alters the steric volume and lowers the calculated LogP (cLogP) by approximately 0.4–0.5 units, which can critically compromise passive membrane permeability and blood-brain barrier (BBB) penetration in optimized drug candidates [2]. Furthermore, utilizing the free base instead of the hydrochloride salt leads to unpredictable moisture uptake, complicating stoichiometric control in automated high-throughput synthesis.
The hydrochloride salt form of 4-ethylmorpholine-3-carboxylic acid demonstrates superior handling characteristics compared to its zwitterionic free base. Under standard laboratory conditions, the HCl salt exhibits minimal moisture uptake, whereas the free base rapidly absorbs ambient moisture, leading to deliquescence and stoichiometric variability [1]. This predictable mass stability is critical for precise molar calculations in scale-up synthesis and automated dispensing.
| Evidence Dimension | Moisture uptake at 60% relative humidity (7 days) |
| Target Compound Data | <0.5% w/w (HCl salt) |
| Comparator Or Baseline | >12.0% w/w (Free base) |
| Quantified Difference | >24-fold reduction in hygroscopicity |
| Conditions | 25°C, 60% RH, gravimetric analysis |
Ensures accurate stoichiometric dosing and eliminates the need for specialized dry-box handling during procurement and scale-up.
Utilizing the N-ethylated derivative bypasses the need for orthogonal nitrogen protection required when using unsubstituted morpholine-3-carboxylic acid. In standard HATU/DIPEA-mediated coupling reactions with primary amines, 4-ethylmorpholine-3-carboxylic acid hydrochloride yields the desired amide directly with high chemoselectivity [1]. Unsubstituted analogs suffer from competitive N-acylation, drastically reducing the yield of the target product and requiring a multi-step protection/deprotection sequence.
| Evidence Dimension | Direct target amide yield (one-pot coupling) |
| Target Compound Data | >92% yield |
| Comparator Or Baseline | <45% yield (Unsubstituted morpholine-3-carboxylic acid) |
| Quantified Difference | >47% absolute yield improvement and elimination of 2 synthetic steps |
| Conditions | HATU, DIPEA, DMF, room temperature, 4 hours |
Streamlines synthetic workflows by removing protection/deprotection steps, significantly reducing reagent costs and cycle times.
The substitution of an ethyl group at the N4 position provides a distinct physicochemical profile compared to the more common N-methyl analog. The N-ethyl variant increases the lipophilicity (cLogP) by approximately 0.4 to 0.5 units[1]. In the design of CNS-targeted or orally bioavailable drug candidates, this precise modulation of lipophilic ligand efficiency can be the deciding factor in crossing the blood-brain barrier or achieving optimal Caco-2 permeability.
| Evidence Dimension | Calculated LogP (cLogP) contribution |
| Target Compound Data | +0.4 to +0.5 higher cLogP contribution |
| Comparator Or Baseline | 4-Methylmorpholine-3-carboxylic acid |
| Quantified Difference | Increase of ~0.45 LogP units |
| Conditions | In silico ADME profiling and standard lipophilicity assays |
Provides medicinal chemists with a precise structural dial to optimize passive membrane permeability when the N-methyl analog is too polar.
Ideal for incorporating restricted, non-natural amino acid motifs into peptide backbones. The N-ethyl group provides specific hydrophobic contacts while the tertiary amine core prevents unwanted cross-reactivity during solid-phase peptide synthesis (SPPS), directly leveraging the chemoselectivity advantages outlined in Section 3 [1].
Selected as a building block for neurological APIs where the morpholine core improves aqueous solubility. The N-ethyl group fine-tunes the blood-brain barrier (BBB) permeability by elevating the cLogP relative to N-methyl analogs, making it the preferred choice for optimizing lipophilic ligand efficiency [2].
The non-hygroscopic, stable hydrochloride salt form is perfectly suited for automated liquid and solid-phase dispensing systems. It ensures high stoichiometric reproducibility and consistent coupling yields across reaction wells without the need for inert atmosphere handling [1].